PfATP4 Enzymatic Inhibition: MMV396719 vs. Cipargamin – Non-Competitive Binding Evidence in P. falciparum Membranes
In PfATP4-associated Na⁺-ATPase assays using P. falciparum membranes, cipargamin (KAE609) produced complete inhibition of ATPase activity at 500 nM. Under identical assay conditions, MMV396719 caused only minor decreases in ATPase activity that attained statistical significance exclusively in the high-[Na⁺] condition but not in the low-[Na⁺] condition [1]. This partial and condition-dependent inhibition profile indicates that MMV396719 engages PfATP4 through a mechanism distinct from cipargamin's complete orthosteric inhibition, making it a valuable complementary probe for dissecting PfATP4 function.
| Evidence Dimension | PfATP4-associated Na⁺-ATPase inhibition in P. falciparum membranes |
|---|---|
| Target Compound Data | MMV396719: Minor decrease in ATPase activity; statistically significant only in high-[Na⁺] condition, not in low-[Na⁺] condition |
| Comparator Or Baseline | Cipargamin (KAE609/NITD609): Complete inhibition of Na⁺-ATPase activity at 500 nM |
| Quantified Difference | Complete inhibition (cipargamin) vs. partial, condition-dependent inhibition (MMV396719); quantitative decrease not specified beyond statistical significance threshold |
| Conditions | P. falciparum membrane preparations; high-[Na⁺] and low-[Na⁺] buffer conditions; cipargamin tested at 500 nM |
Why This Matters
Researchers studying PfATP4 pharmacology require tool compounds with diverse binding modes; MMV396719's non-orthosteric, condition-dependent profile enables mechanistic studies inaccessible with cipargamin alone.
- [1] Rosling, J. E. O.; Ridgway, M. C.; Summers, R. L.; Kirk, K.; Lehane, A. M. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes. J. Biol. Chem. 2018, 293 (34), 13327–13337. DOI: 10.1074/jbc.RA118.003640. View Source
